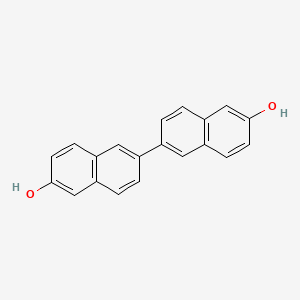

2,2'-binaphthalene-6,6'-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(6-hydroxynaphthalen-2-yl)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-19-7-5-15-9-13(1-3-17(15)11-19)14-2-4-18-12-20(22)8-6-16(18)10-14/h1-12,21-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSIVKZVRZLXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C3=CC4=C(C=C3)C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Atropisomeric Binaphthyl Systems in Chiral Chemistry

Atropisomerism, a type of stereoisomerism arising from restricted rotation around a single bond, is a cornerstone of modern asymmetric synthesis. nih.gov Binaphthyl systems, such as the parent compound 1,1'-bi-2-naphthol (B31242) (BINOL), are preeminent examples of atropisomeric molecules. The steric hindrance between the two naphthalene (B1677914) rings creates a high rotational barrier, allowing for the isolation of stable, non-interconverting enantiomers. This structural feature is paramount in asymmetric catalysis, where the binaphthyl unit serves as a chiral ligand for a metal center or as an organocatalyst itself. nih.gov

The C₂ symmetry of the binaphthyl skeleton is a key factor in the efficient transfer of chiral information during a chemical reaction, leading to high levels of enantioselectivity. rsc.org The ability to modify the binaphthyl core at various positions, including the 3,3', 4,4', and 6,6' positions, allows for the fine-tuning of the steric and electronic properties of the resulting catalysts. This tunability is crucial for optimizing catalytic activity and selectivity for a wide range of chemical transformations. acs.orgresearchgate.net For instance, the introduction of bulky substituents at the 3,3'-positions can enhance enantioselectivity by creating a more defined chiral pocket, while electron-withdrawing groups at the 6,6'-positions can increase the Lewis acidity of a coordinated metal, thereby boosting its catalytic prowess. rsc.orgresearchgate.net

The Research Landscape of 2,2 Binaphthalene 6,6 Diol and Its Derivatives

Oxidative Coupling Approaches to Binaphthol Precursors

The formation of the binaphthyl bond is the foundational step in synthesizing these molecules. While the direct oxidative coupling of naphthols is a premier strategy for producing 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, the synthesis of the 2,2'-binaphthyl (B165483) core often necessitates alternative coupling strategies. Oxidative coupling reactions typically involve the removal of two hydrogen atoms from two precursor molecules to form a new carbon-carbon bond, frequently facilitated by a metal catalyst and an oxidant.

Transition Metal-Catalyzed Oxidative Coupling Strategies

Transition metals play a pivotal role in catalyzing the oxidative coupling of naphthol precursors to form binaphthols, particularly the heavily studied 1,1'-BINOLs. Various metal complexes have been developed to achieve high yields and, in many cases, high enantioselectivity.

Copper complexes are among the most classic and widely used catalysts for this transformation. For instance, copper(II)amine complexes have been shown to facilitate the oxidative dimerization of 2-naphthol. researchgate.net A notable system employs a catalyst generated from cuprous chloride and proline-derived diamines for the aerobic oxidative coupling of 2-naphthol derivatives, achieving good enantioselectivities. acs.org The ester moiety at the 3-position of the naphthol substrate was found to be crucial for achieving significant asymmetric induction. acs.org

Iron-catalyzed systems offer a more economical and environmentally friendly alternative. An asymmetric oxidative homo-coupling of 2-naphthols using an iron-complex, generated in situ from Fe(ClO4)2 and a bisquinolyldiamine ligand, has been reported to produce BINOL derivatives in yields up to 99%. mdpi.com Vanadium-based catalysts have also been explored for the asymmetric coupling of 2-naphthol. acs.org

While direct oxidative coupling is characteristic for 1,1'-binaphthols, the synthesis of the 2,2'-binaphthyl scaffold typically proceeds through different metal-catalyzed reactions, such as the Ullmann coupling of 2-halonaphthalenes or the nickel-catalyzed coupling of 2-naphthyl halides.

| Catalyst System | Substrate | Oxidant | Yield | Enantiomeric Ratio (er) / ee | Reference |

|---|---|---|---|---|---|

| Fe(ClO4)2 / (1R,2R)-N1,N2-di(quinolin-8-yl)cyclohexane-1,2-diamine | 2-Naphthol | O2 (1 atm) | 84% | 80:20 er | mdpi.com |

| Fe(ClO4)2 / Ligand L1 | 3-Phenyl-2-naphthol | O2 (1 atm) | 88% | 81:19 er | mdpi.com |

| CuCl / Proline-derived diamine | 2-Naphthol derivatives | Air | Good | up to 78% ee | acs.org |

| Copper(II)amine complexes | 2-Naphthol | Not specified | - | - | researchgate.net |

Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for binaphthol synthesis. A significant advancement is the use of air or pure oxygen as the terminal oxidant, with water being the only byproduct. acs.org Performing these reactions in environmentally benign solvents like water further enhances their green credentials. acs.orgscirp.org

One such protocol describes a heterogeneously catalyzed aerobic oxidative biaryl coupling of 2-naphthols and substituted phenols in water. acs.org Another novel approach utilizes the silver-ammonia complex, [Ag(NH3)2]+, in a manner analogous to the classic Tollens' test, to achieve the oxidative coupling of β-naphthol to BINOL. nih.gov This method is notable for proceeding under mild, aqueous conditions. Furthermore, the use of hydrogen peroxide with alkali metal halides in aqueous micellar media represents a greener route for related functionalizations, avoiding harsher halogenating agents. scirp.org

Regioselective Functionalization at the 6,6'-Positions of the Binaphthyl Core

Once the binaphthyl scaffold is formed, the introduction of functional groups at specific positions is crucial for tuning its properties. The 6,6'-positions of the binaphthyl core are often targeted for functionalization. The electronic properties of the binaphthyl system, particularly in BINOL derivatives where the hydroxyl groups are powerful activating directors, heavily influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Bromination)

Electrophilic aromatic substitution is a fundamental strategy for functionalizing the binaphthyl core. Bromination serves as a prime example, providing a versatile synthetic handle for further transformations. The reaction of 1,1'-bi-2-naphthol (BINOL) with bromine exhibits remarkable regioselectivity. nih.govacs.org

When (R)-BINOL is treated with bromine in dichloromethane (B109758) at low temperatures, (R)-6,6′-dibromoBINOL is obtained in nearly quantitative yield. nih.gov This high regioselectivity is attributed to the electronic nature of the BINOL scaffold. Density functional theory (DFT) calculations show that the highest occupied molecular orbital (HOMO) of BINOL has the largest coefficients at the 6 and 6' carbon atoms, making them the most nucleophilic and thus the most reactive sites for electrophilic attack. acs.org This electronic preference for the para-position relative to the hydroxyl group overrides substitution at other potentially reactive sites like the 3- or 8-positions. acs.org This selectivity holds even when other substituents are present at the 3,3'-positions. nih.govacs.org The resulting 6,6'-dibromo-binaphthyls are valuable intermediates for introducing other functionalities via cross-coupling reactions. nih.gov

| Substrate | Brominating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (R)-BINOL | Br2 (2.7 equiv) | CH2Cl2, -75 °C, 2.5 h | (R)-6,6′-DibromoBINOL | 99% | nih.gov |

| rac-3,3'-(OTf)2-BINOL | Tetrabutylammonium tribromide (TBATB) | CHCl3/MeOH, reflux, 20 h | rac-6,6'-Br2-3,3'-(OTf)2-BINOL | 43% | acs.org |

Palladium-Assisted Phosphonation Protocols

Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-phosphorus (C-P) bonds, enabling the introduction of phosphonate (B1237965) groups onto the binaphthyl scaffold. These phosphonated derivatives are of interest in materials science and as ligands. While direct phosphonation of the diol is uncommon, the reaction is typically performed on an activated precursor, such as a dihalo- or ditosyloxy-binaphthyl, which can be synthesized from the corresponding diol.

A general and efficient method involves the palladium(0)-catalyzed cross-coupling of aryl halides or triflates with H-phosphonate diesters. organic-chemistry.org For example, systems using Pd(OAc)2 as the catalyst precursor with specialized phosphine (B1218219) ligands like Xantphos have proven effective for the coupling of benzyl (B1604629) halides and could be adapted for aryl halides. organic-chemistry.org Another strategy involves the palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds, which proceeds via C–S bond cleavage under mild conditions. nih.gov This protocol is applicable to a wide range of substrates and demonstrates good functional group tolerance, making it a viable approach for the synthesis of diverse arylphosphonates, including those based on a binaphthyl core. nih.gov

Strategies for Other Substituent Introductions

Beyond bromination and phosphonation, a variety of other functional groups can be selectively introduced at the 6,6'-positions of the binaphthyl core, further demonstrating the versatility of this scaffold. The high reactivity of these positions in BINOL allows for a range of electrophilic substitution reactions. nih.gov

For example, iodination, nitration, and sulfonation have all been shown to occur selectively at the 6,6'-positions under appropriate conditions. Friedel-Crafts type reactions, such as acylation and alkylation, also tend to favor these positions due to the strong directing effect of the hydroxyl groups. nih.gov The ability to install such a wide array of functional groups makes the 6,6'-disubstituted binaphthyl framework a highly adaptable platform for developing new chiral ligands, catalysts, and functional materials. researchgate.netnih.gov

Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Molecular Structure Elucidation and Conformational Analysis

Spectroscopic methods provide a detailed view of the molecular framework, connectivity, and dynamic behavior of 2,2'-binaphthalene-6,6'-diol in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via NOE), a complete picture of the molecular connectivity and solution-state conformation can be assembled. uobasrah.edu.iq For binaphthyl systems, NMR is particularly valuable for confirming the substitution pattern and providing insights into the rotation around the chiral axis.

While specific NMR data for the unsubstituted this compound is not widely published, data for closely related derivatives provide significant insights. For instance, the ¹H and ¹³C NMR spectra of a substituted (R)-6,6'-Binaphthyl derivative were recorded in deuterated chloroform (B151607) (CDCl₃). rsc.org The ¹H NMR spectrum shows distinct signals for the aromatic protons, with chemical shifts (δ) appearing in the range of 7.18 to 8.01 ppm. rsc.org The ¹³C NMR spectrum provides detailed information about the carbon framework, with signals corresponding to the different aromatic and substituent carbons. rsc.org

Variable-temperature NMR (DNMR) studies on related binaphthyl diol derivatives have been used to investigate the energy barriers to rotation around the pivotal aryl-aryl bond, revealing the dynamic stereochemistry of these systems.

Table 1: Representative NMR Data for a Substituted (R)-6,6'-Binaphthyl Derivative in CDCl₃ This table displays data for a complex derivative of 6,6'-binaphthyl-diol and is intended to be illustrative of the types of signals observed.

| Nucleus | Observed Chemical Shifts (δ, ppm) |

| ¹H NMR | 8.01 (s, 2H), 7.93 (d, 2H), 7.43-7.39 (m, 8H), 7.18 (d, 2H), 7.10-7.03 (m, 34H), 3.95-3.91 (m, 4H), 1.40-1.39 (m, 4H), 1.01-0.92 (m, 12H), 0.71-0.68 (m, 6H) |

| ¹³C NMR | 154.94, 144.08, 144.02, 142.66, 141.24, 140.89, 139.18, 135.70, 133.64, 132.03, 131.69, 131.62, 129.68, 129.61, 128.00, 127.92, 127.88, 126.70, 126.64, 126.44, 126.23, 125.71, 125.67, 120.70, 116.41, 69.99, 31.60, 29.62, 25.60, 22.74, 14.19 |

| Source: Electronic Supplementary Information, The Royal Society of Chemistry. rsc.org |

Vibrational Circular Dichroism (VCD) and Vibrational Absorption (VA) Spectroscopy for Chiroptical Analysis and Solvent Effects

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is an exceptionally powerful technique for determining the absolute configuration of molecules in solution. When combined with Vibrational Absorption (VA, or standard infrared) spectroscopy and quantum chemical calculations, VCD provides detailed information about molecular conformation and solute-solvent interactions.

Studies on the closely related [1,1'-binaphthalene]-2,2'-diol (BINOL) have demonstrated the sensitivity of its VA and VCD spectra to the solvent environment. rsc.org A combined experimental and computational investigation showed that the spectra measured in dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CD₃CN), and dimethyl sulfoxide (B87167) (DMSO-d₆) are distinctly different. rsc.org These differences arise from three main types of solvent-induced perturbations:

Perturbation of the electronic structure: Solute-solvent interactions, particularly hydrogen bonding, can alter the electronic distribution within the molecule, affecting vibrational frequencies and intensities. rsc.org

Perturbation of the normal modes: The direct interaction of solvent molecules with the solute can modify its vibrational motions. rsc.org

For binaphthyl derivatives, the VCD spectrum provides a unique fingerprint of its axial chirality. The binaphthyl moiety itself acts as a strong chiral chromophore due to the hindered rotation around the C-C single bond connecting the two naphthalene (B1677914) rings. nih.gov This allows for the clear identification of enantiomers, as they produce mirror-image VCD spectra. nih.gov Furthermore, the spectra contain readable information about the molecular conformation, particularly the dihedral angle between the naphthyl planes. nih.gov

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information, acting as a molecular fingerprint.

For this compound, the molecular formula is C₂₀H₁₄O₂, corresponding to a molecular weight of approximately 286.32 g/mol . In electron ionization (EI) mass spectrometry, the initial event is the formation of a molecular ion, [M]⁺•. Due to the highly conjugated aromatic system, this molecular ion is expected to be relatively stable and thus produce a prominent peak. docbrown.info

The fragmentation of this compound would be governed by its functional groups and structural features, namely the phenol (B47542) and binaphthyl moieties. Key fragmentation pathways for phenolic compounds include the loss of a hydrogen atom ([M-1]⁺) and the elimination of carbon monoxide ([M-28]⁺) from the phenol ring. docbrown.infoyoutube.com The presence of two hydroxyl groups could also lead to the loss of a water molecule ([M-18]⁺).

The fragmentation pattern of the binaphthyl core itself is characterized by its stability. Cleavage of the central C-C bond connecting the two naphthalene rings is possible, which would lead to fragments corresponding to a hydroxynaphthyl cation or related structures. Systematic studies of polyphenol fragmentation show that differences in hydroxylation patterns are clearly reflected in the differential fragmentation of the molecule. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent ion and its fragments, confirming the molecular formula. rsc.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides unambiguous, high-resolution information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and the precise conformation of the molecule in its crystalline form.

Determination of Dihedral Angles and Molecular Conformation in Crystalline Phases

For atropisomeric compounds like this compound, the most important conformational parameter is the dihedral angle between the two naphthalene ring systems. This angle defines the molecular twist and is a direct consequence of the steric hindrance around the C-C single bond that links the two naphthyl units.

While the specific crystal structure of this compound is not available in the searched literature, the structure of the parent hydrocarbon, 2,2'-binaphthyl (B165483), has been determined. nih.gov In its crystalline phase, 2,2'-binaphthyl adopts a conformation with a specific dihedral angle between the planes of the two naphthalene units. The presence of hydroxyl groups at the 6 and 6' positions would influence this angle through steric and electronic effects, as well as by participating in intermolecular hydrogen bonding within the crystal lattice. In related binaphthyl derivatives, dihedral angles are typically found to be close to 90 degrees, which minimizes steric repulsion. nih.gov

Table 2: Crystallographic Data for 2,2'-Binaphthyl This table displays data for the parent hydrocarbon, 2,2'-binaphthyl, as a reference for the core scaffold.

| Parameter | Value |

| Formula | C₂₀H₁₄ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 13.5349 |

| b (Å) | 6.0042 |

| c (Å) | 8.1543 |

| α (°) | 90 |

| β (°) | 94.232 |

| γ (°) | 90 |

| Source: PubChem, Crystallography Open Database (COD) Number 1557194. nih.gov |

Investigation of Regioisomeric Purity and Solid Solution Formation

The synthesis of substituted binaphthyls can often lead to the formation of multiple regioisomers. For example, the oxidative coupling of a 2-naphthol (B1666908) derivative can occur at different positions, leading to a mixture of products. Ensuring regioisomeric purity is a critical step in obtaining a well-defined chemical substance. The preparation of specific binaphthyl compounds often requires careful control of reaction conditions to favor the formation of the desired regioisomer. uab.cat

When regioisomers are present, their separation is typically achieved through chromatographic techniques, such as flash chromatography on silica (B1680970) gel. orgsyn.org The purity of the isolated product is then confirmed using analytical methods like NMR spectroscopy and HPLC. orgsyn.org The synthesis of many complex binaphthyls involves multistep procedures where intermediates are purified to ensure the final product has high regioisomeric integrity. nih.gov

The phenomenon of solid solution formation, where a crystal lattice incorporates a mixture of two or more different but structurally similar molecules (like regioisomers or conformers), is another important aspect of solid-state characterization. Specific investigations into the formation of solid solutions for this compound are not prominently featured in the surveyed literature. However, for a molecule to form a solid solution with its impurities or other isomers, it requires a high degree of similarity in size, shape, and intermolecular interactions to allow for substitution within the crystal lattice without significant disruption.

Atropisomerism and Conformational Dynamics

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.org This phenomenon is a defining characteristic of many 1,1'-binaphthyl derivatives, including this compound, and is fundamental to their application in asymmetric synthesis and catalysis. stereoelectronics.org The stability of these isomers is determined by the energy barrier to rotation around the C1-C1' bond. wikipedia.org

The rotational barrier in binaphthyl systems is what confers their optical stability. acs.org For unsubstituted 1,1'-binaphthyl, the racemization barrier is approximately 23.0 kcal/mol, as determined by B3LYP/6-31G(d,p) level of theory. researchgate.netacs.org Experimental measurements in various solvents show a narrow range for this barrier, between 23.5 and 24.1 kcal/mol. researchgate.net

For 1,1'-bi-2-naphthol (B31242) (BINOL), a closely related compound, the introduction of the hydroxyl groups at the 2 and 2' positions significantly increases the racemization barrier to about 39.3 kcal/mol in the gas phase. acs.orgnih.gov This increase is primarily due to the steric hindrance of the substituents. acs.orgnih.gov The preferred pathway for racemization for both 1,1'-binaphthyl and BINOL is through an anti-pathway with a centrosymmetric transition state. acs.org Theoretical studies have shown that for BINOL, the racemization process involves an unexpected local minimum along the reaction path. acs.org The high optical stability of these molecules is crucial for their use in applications requiring a stable chiral environment. acs.org

Table 2: Racemization Barriers for Binaphthyl Compounds

| Compound | Theoretical Racemization Barrier (kcal/mol) | Experimental Racemization Barrier (kcal/mol) |

| 1,1'-Binaphthyl | 23.0 researchgate.netacs.org | 23.5 - 24.1 researchgate.net |

| 1,1'-Bi-2-naphthol (BINOL) | 39.3 (gas phase) acs.orgnih.gov | 37.2 - 37.8 researchgate.net |

The stability of atropisomers is highly dependent on the nature and position of substituents on the binaphthyl core. Quantum chemical investigations have revealed that the primary factor influencing the racemization barrier is the size of the substituents. acs.org The electron-withdrawing or -releasing power of the substituents, or their ability to form intramolecular hydrogen bonds, has a negligible effect on the barrier. acs.org

Moving substituents from the 2,2' positions to the 6,6' positions, where they are further apart in the transition state, leads to a significant drop in the racemization barrier. acs.orgnih.gov For example, placing substituents at the 6,6' positions reduces the barrier to about 25 kcal/mol. nih.gov This highlights the critical role of steric interactions in maintaining the chiral integrity of these molecules. The general principle is that larger, bulkier groups at the 2,2' positions lead to higher rotational barriers and thus greater optical stability. acs.orgnih.gov The electronic effects of substituents, however, can influence other properties, such as the photochemical reactivity of related aromatic systems like anthracenes. rsc.org

The conformation of binaphthyl derivatives can be influenced by the surrounding solvent environment. Studies on the racemization of 1,1'-binaphthyl in different solvents have shown a slight sensitivity of the energy barrier to the solvent, suggesting that the transition state and the ground state are similarly solvated. acs.orgresearchgate.net For instance, the racemization barriers for 1,1'-bi-2-naphthol in diphenyl ether and N,N-dimethylformamide are quite similar, at 39.6 and 39.8 kcal/mol respectively, despite the large difference in the dielectric constants of these solvents. acs.org

Preferential solvation, where the solute interacts more strongly with one component of a binary solvent mixture, can also play a role. rsc.org Models have been developed to quantify the effects of solute-solvent and solvent-solvent interactions on the properties of solvatochromic indicators in binary solvent mixtures. rsc.orgrsc.org For example, in mixtures of 2-methylpropan-2-ol and water, the structure of water is enhanced at low alcohol concentrations, which in turn affects the solvation of indicator dyes. rsc.org While detailed studies on the specific solvent-induced conformational changes of this compound are not extensively documented in the provided results, the principles of solute-solvent interactions observed in related systems are applicable. rsc.orgrsc.org The equilibrium between different conformers of a molecule can be shifted by changing the solvent, as has been observed for other chiral molecules. researchgate.net

Chemical Reactivity and Functional Group Transformations

Reactivity of Hydroxyl Groups in the 2,2'-Positions

The two hydroxyl groups located at the 2,2'-positions of the binaphthyl scaffold are pivotal to its chemical utility. Their proximity to the chiral axis and their acidic nature allow for a variety of functional group transformations, including etherification, esterification, and conversion to leaving groups for subsequent substitution reactions.

One of the most significant transformations of the 2,2'-hydroxyl groups is their conversion into triflate (OTf) groups. This is a key step in the synthesis of widely used chiral ligands such as (R)-(+)- and (S)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). The diol is treated with triflic anhydride (B1165640) in the presence of a base like pyridine (B92270) to yield the corresponding ditriflate. orgsyn.org This transformation is highly efficient and provides a versatile intermediate for introducing phosphorus-containing moieties through nickel-catalyzed cross-coupling reactions. orgsyn.org

Alkylation of the 2,2'-hydroxyl groups to form ethers is another common reaction. For instance, in the synthesis of chiral thiocrown ethers, 1,1'-binaphthalene-2,2'-diol can be alkylated with 2-chloroethanol (B45725) in the presence of potassium carbonate in DMF. nih.gov This reaction proceeds via a Williamson ether synthesis mechanism. The resulting diol can be further functionalized, for example, by mesylation to create good leaving groups for subsequent cyclization reactions. nih.gov

The hydroxyl groups at the 2,2'-positions can also direct ortho-lithiation, enabling functionalization at the 3 and 3' positions. This has been utilized in the synthesis of various substituted binaphthol derivatives. nih.gov

The oxidative coupling of 2-naphthols is the fundamental reaction for creating the binaphthyl scaffold itself. This reaction, often catalyzed by transition metal complexes such as those of iron or copper, directly involves the phenolic hydroxyl group and proceeds via a radical mechanism to form the C-C bond between the two naphthalene (B1677914) units. nih.govchemicalbook.comnih.govacs.org While this is a formation reaction rather than a transformation of a pre-existing diol, it underscores the central role of the hydroxyl groups' reactivity.

Table 1: Selected Reactions of the 2,2'-Hydroxyl Groups

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (R)-(+)-1,1'-bi-2-naphthol | Triflic anhydride, Pyridine, CH2Cl2 | (R)-(+)-1,1'-bi-2-naphthyl ditriflate | 94% | orgsyn.org |

| (S)-1,1'-binaphthalene-2,2'-diol | 2-Chloroethanol, K2CO3, DMF | (S)-2,2'-bis(2-hydroxyethoxy)-1,1'-binaphthyl | - | nih.gov |

| 2-Naphthol (B1666908) | Fe(ClO4)2, Chiral Bisquinolyldiamine Ligand | (S)-1,1'-Bi-2-naphthol (BINOL) | up to 99% | nih.gov |

Chemical Transformations at the 6,6'-Substituted Positions

The hydroxyl groups at the 6,6'-positions of 2,2'-binaphthalene-6,6'-diol offer additional sites for chemical modification, leading to derivatives with altered electronic properties, solubility, and coordination behavior. While direct transformations starting from the 6,6'-diol are less commonly reported than for the 2,2'-diol (BINOL), synthetic routes to 6,6'-functionalized binaphthyls highlight the possibilities.

A key strategy for modifying the 6,6'-positions involves the use of precursors where these positions are functionalized with other groups, such as halogens, which can then be converted to the desired substituent. For example, the synthesis of binaphthyl derivatives with phenylethynyl groups at the 6,6'-positions has been achieved through Sonogashira coupling reactions of 6,6'-dihalogenated binaphthyl precursors. chemrxiv.org This suggests a synthetic pathway from this compound would likely involve conversion of the 6,6'-hydroxyls into better leaving groups (e.g., triflates) or halides to facilitate such cross-coupling reactions.

Similarly, the synthesis of 6,6'-diphenyl-BINOL has been accomplished, demonstrating that bulky aryl groups can be introduced at these positions. rsc.org These substitutions can have a significant effect on the catalytic activity and enantioselectivity of the resulting binaphthol-based ligands in asymmetric reactions, such as the hydrophosphonylation of aldehydes. rsc.org

Reduction of related 6,6'-dicarboxylic acid derivatives can yield the corresponding diols, indicating a reversible functional group interconversion pathway. This implies that the 6,6'-diol can be oxidized to the dicarboxylic acid, which can then participate in further reactions such as esterification or amidation.

Table 2: Examples of 6,6'-Functionalized Binaphthyl Derivatives

| Precursor | Reaction Type | 6,6'-Substituent in Product | Significance/Application | Reference |

|---|---|---|---|---|

| (S)-BINOL | Ni-catalysed coupling | Phenyl | Enhanced enantioselectivity in asymmetric catalysis | rsc.org |

| Halogenated binaphthyl scaffold | Sonogashira coupling | Phenylethynyl | Modification of optical and electronic properties | chemrxiv.org |

| [2,2'-Binaphthalene]-6,6'-dicarboxylic acid | Reduction | Hydroxymethyl (via reduction of carboxylic acid) | Potential for further derivatization |

Intermolecular Reactions and Derivative Synthesis

The bifunctional nature of this compound, with reactive hydroxyl groups at both ends of the rigid chiral scaffold, makes it an excellent building block for the synthesis of more complex supramolecular structures and polymeric materials.

Intermolecular reactions can lead to the formation of macrocycles. A notable example is the synthesis of chiral thiocrown ethers. Starting from optically pure 1,1'-binaphthalene-2,2'-diol, a two-step process involving alkylation with a dihaloalkane or a similar dielectrophile, followed by reaction with a dithiol in the presence of a base like cesium carbonate, can yield macrocyclic structures incorporating the binaphthyl unit. nih.gov This strategy could be extended to this compound to create novel macrocyclic hosts with different geometries and binding properties.

The diol functionality also allows for polymerization reactions. Condensation polymerization with suitable comonomers, such as diacids or diisocyanates, could lead to chiral polyesters or polyurethanes. These polymers would incorporate the rigid and chiral binaphthyl unit into their backbone, potentially leading to materials with unique optical properties or applications in chiral separations.

Furthermore, the binaphthyl scaffold is a cornerstone for the development of chiral ligands for asymmetric catalysis. The hydroxyl groups of this compound can serve as anchoring points for catalytically active groups or as coordination sites for metal centers. Derivatives of the closely related 1,1'-bi-2-naphthol (B31242) (BINOL) are widely used in a vast range of enantioselective transformations, including palladium-catalyzed C-H activation/cycloaddition reactions. acs.org The introduction of hydroxyl groups at the 6,6'-positions provides a handle to further tune the steric and electronic properties of these ligands, potentially leading to improved catalytic performance.

Table 3: Intermolecular Reactions and Derivative Synthesis from Binaphthols

| Reaction Type | Reactants | Product Class | Potential Application | Reference |

|---|---|---|---|---|

| Macrocyclization | 1,1'-Binaphthalene-2,2'-diol derivative, dithiols | Thiocrown ethers | Chiral recognition, host-guest chemistry | nih.gov |

| Asymmetric Catalysis | BINOL derivative, Pd(OAc)2, allenes, etc. | Chiral benzazepines | Synthesis of enantiomerically enriched compounds | acs.org |

| Oxidative Coupling | Substituted 2-naphthols, Fe or Cu catalyst | Substituted BINOLs | Building blocks for chiral ligands and materials | nih.govacs.org |

Applications in Advanced Chemical Systems

Chiral Ligands in Asymmetric Catalysis

Derivatives of 2,2'-binaphthalene-6,6'-diol are quintessential chiral ligands in the field of asymmetric catalysis. Their utility spans both transition metal-catalyzed reactions and organocatalytic systems, where they have been instrumental in the development of numerous stereoselective methodologies. The parent 1,1'-bi-2-naphthol (B31242) (BINOL) and its analogues are foundational to this class of ligands. nih.gov

The binaphthyl framework, when coordinated to a transition metal, creates a well-defined and rigid chiral pocket that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate. This has led to the successful development of catalysts for a multitude of asymmetric reactions.

The asymmetric hydrogenation of unsaturated compounds is a cornerstone of enantioselective catalysis, and ligands derived from the binaphthyl scaffold have been pivotal in this area. Ruthenium(II) complexes bearing monodentate phosphorus ligands derived from BINOL have been successfully applied to the asymmetric hydrogenation of aryl/alkyl ketones. nih.gov Similarly, iridium catalysts bearing ferrocene-based aminophosphine-binol (f-Amphbinol) ligands have demonstrated high diastereoselectivities and enantioselectivities in the hydrogenation of substituted cyclohexanones and simple alkyl-aryl ketones. mdpi.com

In the realm of asymmetric transfer hydrogenation, chiral phosphoric acids derived from BINOL have been utilized to catalyze the reduction of trans-chalcones with high yields and enantioselectivities, using pinacolborane as a hydride source. organic-chemistry.org This method provides access to valuable chiral dihydrochalcone (B1670589) derivatives. organic-chemistry.org

Table 1: Selected Examples of Asymmetric Hydrogenation using this compound Derivatives

| Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Ru(II)-BINOL-monophosphorus | Aryl/Alkyl Ketones | Chiral Alcohols | - | High | nih.gov |

| Ir-f-Amphbinol | Alkyl-Aryl Ketones | Chiral Alcohols | High | 83-99 | mdpi.com |

| BINOL-derived Boro-phosphate | trans-Chalcones | Chiral Dihydrochalcones | High | up to 94 | organic-chemistry.org |

While the oxidative coupling of 2-naphthols is a primary method for synthesizing the binaphthyl scaffold itself, derivatives of this compound are also employed as chiral ligands in various asymmetric oxidation reactions. For instance, iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols using a chiral bisquinolyldiamine ligand has been shown to produce enantioenriched BINOL derivatives with good yields and moderate enantioselectivities. nih.gov Copper catalysts prepared in situ with ligands derived from substituted BINOLs have also been effective in the asymmetric oxidative coupling of 2-naphthols, affording 6,6'-disubstituted BINOLs with excellent enantioselectivities. nih.gov

Table 2: Asymmetric Oxidative Coupling for the Synthesis of Chiral Binaphthols | Metal Catalyst | Chiral Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Fe(ClO₄)₂ | (1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine | 2-Naphthols | (S)-BINOL derivatives | up to 99 | up to 81 | nih.govmdpi.com | | CuI | Picolinic acid/substituted BINOLs | 2-Naphthols | (R)-6,6'-disubstituted BINOLs | up to 89 | up to 96 | nih.gov | | Fe(II)-diphosphine oxide | 2-Naphthol (B1666908) derivatives | C1-symmetric BINOL derivatives | up to 98 | 60-85 | mdpi.com |

The formation of carbon-carbon bonds in an enantioselective manner is a central theme in organic synthesis, and binaphthyl-diol derivatives have been instrumental as ligands in this context. documentsdelivered.com They are particularly effective in cycloaddition reactions and aldol-type transformations.

In the asymmetric Diels-Alder reaction, BINOL-based supramolecular catalysts and BINOL-derived phosphoric acids have been shown to be highly effective. researchgate.netmdpi.com For example, a catalyst generated from Et₂AlCl and the vaulted biphenanthrol ligand VAPOL, a structural analogue of BINOL, provides excellent stereoselectivity in the cycloaddition of acrolein and cyclopentadiene. sigmaaldrich.comsigmaaldrich.cn

BINOL-derived ligands have also been successfully applied in asymmetric aldol (B89426) reactions. The intramolecular aldol condensation of certain substrates can be catalyzed by proline-based catalysts to afford atropisomeric binaphthalenes. mdpi.com Furthermore, zirconium catalysts bearing vaulted biaryl ligands like VANOL and VAPOL have been shown to catalyze the asymmetric aldol addition of silyl (B83357) ketene (B1206846) acetals to imines, producing chiral β-amino esters with high enantiomeric excess. sigmaaldrich.com

Table 3: Application of this compound Derivatives in Asymmetric C-C Bond Formation

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|---|

| Diels-Alder | BINOL-based supramolecular catalyst | Dienes and Dienophiles | Cycloadducts | High | High e.r. | researchgate.net |

| Diels-Alder | BINOL-derived N-triflyl phosphoramide | Ethyl vinyl ketone and Silyloxydienes | Cyclohexenes | up to excellent | up to excellent ee | mdpi.com |

| Aldol Condensation | Proline-based catalyst | Hexacarbonyl substrates | Atropisomeric binaphthalenes | Moderate to excellent | - | mdpi.com |

| Imine Aldol | Zr-VANOL/VAPOL | Silyl ketene acetals and Aryl imines | β-Amino esters | Excellent | High ee | sigmaaldrich.com |

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, and the development of enantioselective variants is a significant challenge. Chiral ligands based on the binaphthyl scaffold have emerged as promising candidates for achieving stereocontrol in these transformations. mdpi.com A novel class of ligands, known as NOBINAc, which combines the axial chirality of a binaphthyl scaffold with the coordinating properties of mono-N-protected amino acids, has been developed for palladium-catalyzed asymmetric C-H activation. researchgate.net These ligands have demonstrated superior enantioselectivities compared to traditional MPAA ligands in the synthesis of 2-benzazepines via a (5+2) cycloaddition involving C-H activation. researchgate.netnih.gov

Table 4: Enantioselective C-H Functionalization using Binaphthyl-Based Ligands

| Metal Catalyst | Chiral Ligand | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ | NOBINAc | (5+2) Annulation | Homobenzyltriflamides and Allenes | 2-Benzazepines | Good | High | researchgate.netnih.gov |

| Pd(II) | 3,3'-F₂-BINOL | C(sp³)-H Alkynylation | Unbiased Methylene C-H bonds | Alkynylated products | - | - | acs.org |

In addition to their role as ligands for transition metals, derivatives of this compound are prominent as organocatalysts. uni-lj.si Chiral phosphoric acids derived from BINOL are a particularly important class of Brønsted acid organocatalysts. acs.org These catalysts have been successfully employed in a wide range of enantioselective reactions, including cycloadditions, Mannich reactions, and Biginelli reactions. acs.org

For example, BINOL-derived phosphoric acids have been used to catalyze the asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines, affording dihydropyridone derivatives in high yields and enantioselectivities. mdpi.com Furthermore, these chiral Brønsted acids have been shown to be effective in the asymmetric Biginelli reaction, producing chiral 3,4-dihydropyrimidin-2-(1H)-ones with high yields and excellent enantiomeric excesses. acs.org The development of bifunctional organocatalysts, which often incorporate a privileged chiral backbone like 1,1'-binaphthyl, represents a key strategy in asymmetric organocatalysis. uni-lj.si

Table 5: Organocatalytic Reactions using this compound Derivatives

| Catalyst Type | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| BINOL-derived Phosphoric Acid | Aza-Diels-Alder | Brassard's diene and Imines | Dihydropyridones | High | High | mdpi.com |

| H₈-BINOL-derived Phosphoric Acid | Biginelli Reaction | Aldehydes, β-keto esters, and Ureas | 3,4-Dihydropyrimidin-2-(1H)-ones | up to 97 | High | acs.org |

| BINOL-derived Phosphoric Acid | Mannich Reaction | Cyclic ketones and Aldimines | β-Amino carbonyls | High | up to 98 | acs.org |

| Imidazole-based BINMOL derivative | Desymmetrization of silanediol | Prochiral silanediols and Silyl chlorides | Si-stereogenic siloxanols | High | up to 98:2 er | acs.org |

Chiral Auxiliary Roles in Stereoselective Synthesis

Derivatives of this compound are significant in stereoselective synthesis, where they act as chiral auxiliaries. These compounds are instrumental in guiding the stereochemical outcome of chemical reactions to yield a desired stereoisomer. The inherent chirality and structural rigidity of the binaphthyl scaffold are key to the efficient transfer of chiral information during a reaction. rsc.org

For instance, sulfoximine (B86345) derivatives, which are noted for their applications as both ligands and chiral auxiliaries in asymmetric catalysis, can be derived from BINOL structures. researchgate.net The structural diversity achievable through functionalization of the binaphthyl core allows for the fine-tuning of steric and electronic properties to suit specific synthetic transformations. researchgate.net While BINOL and its derivatives are widely used, other C2-symmetric diols like VAPOL and VANOL have shown superior performance in certain reactions, such as providing higher yields and enantiomeric excesses in asymmetric Diels-Alder and aziridination reactions. sigmaaldrich.com The strategic placement of substituents on the binaphthyl framework, such as at the 6,6'-positions, is a common strategy to create tailored catalysts and auxiliaries for a range of asymmetric reactions, including C-C bond formation and reductions. sigmaaldrich.commdpi.com

Supramolecular Chemistry and Molecular Recognition

The unique structural characteristics of this compound and its derivatives make them exceptional candidates for applications in supramolecular chemistry and molecular recognition. Their well-defined chiral cavities and the potential for functionalization allow for the specific and selective binding of guest molecules.

Host-Guest Complexation Studies

The ability of this compound derivatives to form host-guest complexes has been a subject of considerable research. These compounds can act as hosts, encapsulating guest molecules within their three-dimensional structures. The formation and stability of these complexes are governed by a variety of non-covalent interactions. science.gov

For example, dicarboxylic acid derivatives of 1,1'-binaphthyl-2,2'-diol have been synthesized and their inclusion properties with volatile guests like acetone (B3395972) and methanol (B129727) have been studied. researchgate.net These host compounds form crystalline inclusion complexes that release the guest molecules at temperatures significantly higher than their boiling points, indicating strong host-guest interactions. researchgate.net The study of these complexes, often facilitated by techniques like single-crystal X-ray diffraction, provides insights into the packing of molecules and the nature of the intermolecular forces at play. researchgate.net

Enantioselective Recognition and Separation

A significant application of chiral binaphthyl derivatives lies in their ability to discriminate between enantiomers. This enantioselective recognition is crucial for the separation of racemic mixtures, a process vital in the pharmaceutical and chemical industries. nih.govnih.gov

Cyclohexane-1,2-diamine-based bisbinaphthyl macrocycles have been synthesized and demonstrated to exhibit highly enantioselective fluorescence responses when interacting with α-hydroxycarboxylic acids and N-protected amino acids. nih.gov This selective interaction, which results in a change in the fluorescence signal, allows for the differentiation of enantiomers. nih.gov Similarly, enantiopure gold(III) dichloride complexes derived from BINOL have been successfully used as chiral resolving agents for disubstituted BINOL derivatives, achieving high optical purity. rsc.org This method offers a rapid and efficient means for chiral resolution compared to traditional techniques. rsc.org

Self-Assembly Processes and Crystal Engineering

The principles of crystal engineering, which involve the design and control of crystal structures, are central to harnessing the properties of this compound derivatives for creating functional materials. researchgate.netub.edu The predictable packing of these molecules, guided by intermolecular interactions, allows for the construction of well-defined supramolecular architectures. rsc.org

The self-assembly of these molecules can lead to the formation of various nanostructures. For instance, the introduction of biuret (B89757) hydrogen-bonding sites onto chiral binaphthalene-based chromophores can induce their spontaneous self-assembly into hollow, vesicle-like spheres in organic solvents. semanticscholar.orgnih.gov The packing of 6,6'-dibromo-substituted BINOL derivatives in the solid state reveals interesting features, such as the formation of corrugated heterochiral sheets stabilized by bromine-hydrogen and C-H···π interactions. rsc.org These packing characteristics are instrumental for the crystal engineering of nanostructures incorporating these axially chiral building blocks. rsc.org

Materials Science Applications

The robust chiral framework of this compound and its derivatives serves as a versatile platform for the development of advanced materials with unique optical, electronic, and mechanical properties.

Building Blocks for Chiral Nanoscale Constructs and Polymers

The translation of molecular chirality to the nanoscale is a key area of research, with this compound derivatives being prime candidates as building blocks for chiral nanoscale constructs and polymers. rsc.orgrsc.org The rigid and C2-symmetric nature of the binaphthyl skeleton facilitates the efficient transfer of chiral information, making these compounds attractive modules for creating ordered chiral nanostructures with potential applications in bulk materials. rsc.org

Derivatives of 6,6'-dibromo-[1,1'-binaphthalene]-2,2'-diol have been specifically synthesized for use as building blocks for such constructs. rsc.org For example, they have been used to create chiral molecular squares and triangles, which in turn have been applied in asymmetric catalysis and enantioselective fluorescent sensing. nih.gov Furthermore, these binaphthyl units have been incorporated into polymers, leading to materials with tailored chiroptical properties. semanticscholar.orgnih.gov The self-assembly of these building blocks can be directed by various intermolecular forces, including hydrogen bonding and π-π stacking, to form well-defined architectures like nanofibers and nanotwists. nih.govnih.gov

Integration into Metal-Organic Frameworks (MOFs) and Other Extended Structures

The axially chiral backbone of this compound and its derivatives makes it a valuable building block for the construction of chiral Metal-Organic Frameworks (MOFs). These porous crystalline materials, formed by the self-assembly of metal ions or clusters with organic linkers, have garnered significant interest for applications in enantioselective separations, catalysis, and sensing. While direct integration of the parent this compound into MOF structures is not extensively documented, closely related derivatives, particularly dicarboxylic acids, have been successfully employed to create homochiral MOFs.

A notable example involves the synthesis of a homochiral MOF from enantiopure (R)-2,2'-dihydroxy-1,1'-binaphthyl-3,3'-dicarboxylic acid. In this structure, the binaphthyl-based ligand coordinates with metal ions, such as Mn(II), to form a one-dimensional infinite right-handed helical tubular structure. mdpi.comresearchgate.net This helical arrangement creates chiral channels within the framework, which can serve as hosts for guest molecules. The synthesis of such a MOF typically involves the reaction of the chiral dicarboxylic acid with a metal salt, like MnCl₂·4H₂O, in a solvent such as dimethylformamide (DMF). mdpi.com

Another study reports the synthesis of a novel homochiral MOF with an expanded open cage structure using the (R)-3,3'-bis(6-carboxy-2-naphthyl)-2,2'-dihydroxy-1,1'-binaphthyl ligand. rsc.orgresearchgate.net This MOF was utilized as a chiral stationary phase in high-performance liquid chromatography (HPLC) and demonstrated good molecular recognition ability for the separation of various racemates. rsc.orgresearchgate.net The design of these MOFs leverages the inherent chirality of the binaphthyl unit to impart enantioselectivity to the extended framework.

The general strategy for incorporating these binaphthyl derivatives into MOFs involves the functionalization of the binaphthyl core with coordinating groups, most commonly carboxylates, that can bind to the metal centers. The resulting MOF architecture and properties, such as pore size and shape, are influenced by the geometry of the ligand and the coordination preference of the metal ion.

| MOF Ligand | Metal Ion | Resulting Structure | Potential Application |

| (R)-2,2'-dihydroxy-1,1'-binaphthyl-3,3'-dicarboxylic acid | Mn(II) | One-dimensional helical tubes | Enantioselective inclusion |

| (R)-3,3'-bis(6-carboxy-2-naphthyl)-2,2'-dihydroxy-1,1'-binaphthyl | Not specified in abstract | Expanded open cage | HPLC enantiomer separation |

Development of Chiroptical Sensors and Fluorescent Probes

The unique photophysical and chiroptical properties of the this compound scaffold have led to its exploration in the development of chiroptical sensors and fluorescent probes. These sensors are designed to detect and differentiate chiral molecules or to signal the presence of specific metal ions through changes in their optical response, such as fluorescence intensity or circular dichroism (CD) signals.

Binaphthyl-based macrocycles, derived from 1,1'-binaphthyl-2,2'-diol (BINOL), a close isomer of the title compound, have been shown to act as effective chiroptical sensors. nih.govnih.gov These macrocycles can form stable complexes with guest molecules, and the binding event can induce a change in the conformation of the binaphthyl unit. This conformational change, in turn, modulates the CD signal, providing a detectable output for sensing. nih.gov The intensity and shape of the CD spectrum of these binaphthyl-based systems are highly sensitive to the dihedral angle between the two naphthyl rings, making them excellent reporters for molecular recognition events.

Metal Ion Sensing Applications

Fluorescent sensors based on naphthalene (B1677914) and binaphthyl structures have demonstrated significant potential for the detection of various metal ions. The sensing mechanism often relies on the coordination of the metal ion to specific binding sites on the sensor molecule, which perturbs the electronic structure of the fluorophore and leads to a change in its fluorescence properties. This can manifest as fluorescence quenching ("turn-off") or enhancement ("turn-on").

While specific studies on this compound for metal ion sensing are limited in the provided search results, the broader class of naphthalene-based fluorescent probes has been successfully applied for the detection of ions such as Al³⁺, Fe²⁺, and others. For instance, a novel bis-naphthalene-2-ol-based chemosensor was developed for the colorimetric detection of Fe²⁺ at physiological pH.

The design of such sensors often involves incorporating a metal ion recognition unit, such as a chelating group, into the fluorescent binaphthyl platform. The selectivity of the sensor for a particular metal ion is determined by the nature of this binding site. The following table, based on data for related naphthalene and binaphthyl derivative-based sensors, illustrates the types of metal ions that can be detected and the performance of these sensors.

| Sensor Type | Target Metal Ion | Detection Limit | Sensing Mechanism |

| Naphthalene derivative fluorescent probe | Al³⁺ | 8.73 × 10⁻⁸ mol/L | Fluorescence enhancement |

| Bis-naphthalene-2-ol based chemosensor | Fe²⁺ | 4.35 μM | Colorimetric change |

| Fluorescent aptasensors | Hg²⁺, Ag⁺, Pb²⁺ | pM to nM range | Fluorescence quenching/enhancement |

This table presents data for related naphthalene and binaphthyl derivative-based sensors as specific data for this compound was not available in the search results.

Computational and Theoretical Investigations of 2,2 Binaphthalene 6,6 Diol and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure and reactivity of organic molecules. By approximating the electron density of a system, DFT methods can accurately predict a wide range of properties, including molecular geometries, electronic energies, and reactivity descriptors.

DFT calculations have been instrumental in understanding the fundamental aspects of binaphthyl systems. For instance, studies on the parent 1,1'-binaphthyl and its diol derivative, 1,1'-binaphthalene-2,2'-diol (BINOL), have provided crucial insights into their stereochemical stability. The choice of DFT functional and basis set is critical for obtaining accurate results. A comparative study of different DFT methods, including B3LYP-D3, ωB97X-D, and M06-2X, with basis sets like 6-31G(d) and def2-TZVP, has shown that the M06-2X/def2-TZVP level of theory provides accuracy close to the high-level CCSD(T) method for calculating bond dissociation enthalpies (BDEs), a key indicator of reactivity. nrel.gov

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are fundamental to understanding the reactivity of a molecule. For naphthalene (B1677914), a building block of the binaphthyl system, DFT calculations using the aug-cc-pVQZ basis set have determined the HOMO-LUMO gap to be around 4.75 eV. samipubco.com These calculations reveal that the molecule has a predisposition to donate electrons, a characteristic that influences its role in chemical reactions. samipubco.com For derivatives of 2,2'-binaphthalene-6,6'-diol, the nature and position of substituents would be expected to significantly modulate these frontier orbital energies and, consequently, the molecule's reactivity.

DFT studies also shed light on the distribution of charges within a molecule. Mulliken and Natural Bond Orbital (NBO) analyses can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. researchgate.net For instance, in substituted aromatic compounds, electron-donating or electron-withdrawing groups can alter the charge distribution and the strength of various bonds, thereby influencing the molecule's reactivity. researchgate.net

The reactivity of binaphthyl diols is also linked to their ability to act as ligands in catalysis. DFT can be employed to study the electronic interactions between the diol and a metal center, helping to rationalize the efficiency and selectivity of catalysts. The electronic structure of the ligand, particularly the charge and orbital characteristics of the hydroxyl groups, plays a pivotal role in the coordination process.

Table 1: Comparison of DFT Functionals for BDE Calculations

| DFT Functional | Basis Set | Mean Absolute Error (kcal/mol) vs. CCSD(T) |

|---|---|---|

| B3LYP-D3 | 6-31G(d) | >1.5 |

| ωB97X-D | 6-31G(d) | ~1.2 |

| M06-2X | 6-31G(d) | ~1.0 |

| B3LYP-D3 | def2-TZVP | ~0.8 |

| ωB97X-D | def2-TZVP | ~0.7 |

| M06-2X | def2-TZVP | ~0.6 |

Data derived from a benchmark study on a set of 368 experimentally measured BDEs. nrel.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules, including their conformational changes and interactions with the surrounding environment. By solving Newton's equations of motion for a system of atoms, MD simulations can generate trajectories that reveal the time evolution of molecular structures. nih.govresearchgate.net

The solvent environment can have a profound impact on the conformational preferences of a molecule. MD simulations explicitly including solvent molecules can capture the intricate solute-solvent interactions, such as hydrogen bonding, which can stabilize certain conformations over others. nih.gov For instance, MD studies on peptides have shown that the same peptide can adopt a helical conformation in a non-polar solvent like chloroform (B151607), but a mix of other structures in more polar solvents like DMSO and methanol (B129727). acs.org Similarly, for this compound, the hydroxyl groups are capable of forming hydrogen bonds with solvent molecules, and the nature of the solvent is expected to influence the equilibrium between different rotamers.

MD simulations can also be used to guide protein engineering. In a study on diketopiperazine dimerases, MD simulations identified a flexible region in one enzyme that was responsible for its different chemoselectivity compared to a close homolog. nih.gov This information was then used to create a chimeric enzyme with altered reactivity. nih.gov This highlights the potential of MD simulations in understanding and engineering the catalytic applications of binaphthyl-based ligands and catalysts.

Prediction and Interpretation of Spectroscopic Properties

Computational methods, particularly time-dependent DFT (TD-DFT), are highly effective in predicting and interpreting the spectroscopic properties of molecules. This allows for a direct comparison with experimental data, aiding in structure elucidation and the understanding of electronic transitions.

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute stereochemistry of chiral molecules. TD-DFT calculations can simulate the CD spectrum of a molecule with a known configuration. By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be confidently assigned. researchgate.net This approach has been successfully applied to determine the absolute stereochemistry of various biaryl compounds. researchgate.net

Beyond CD spectra, DFT can also predict other spectroscopic properties. For instance, calculations can yield infrared (IR) vibrational frequencies, which correspond to the different vibrational modes of the molecule. By comparing the calculated IR spectrum with the experimental one, one can gain insights into the molecular structure and bonding. Similarly, Ultraviolet-Visible (UV-Vis) spectra, which arise from electronic transitions between molecular orbitals, can be predicted using TD-DFT. researchgate.netresearchgate.net The calculated absorption maxima (λmax) and oscillator strengths can be correlated with experimental data to understand the nature of the electronic excitations. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are also amenable to computational prediction. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict its NMR spectrum. researchgate.net This is particularly useful for complex molecules where spectral interpretation can be challenging.

The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. mdpi.com Nevertheless, when appropriately benchmarked, computational spectroscopy serves as a powerful complementary tool to experimental measurements for the structural and electronic characterization of this compound and its derivatives.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing 2,2'-binaphthalene-6,6'-diol and its derivatives is a primary focus of current research. Traditional methods often rely on stoichiometric amounts of metal oxidants like iron(III) chloride, which can lead to waste disposal issues. units.itacs.org Modern approaches are shifting towards catalytic and more sustainable processes.

A significant advancement is the use of aerobic oxidative coupling of 2-naphthol (B1666908) derivatives. acs.orgacs.org Copper complexes, in particular, have shown great promise. For instance, a highly efficient process has been developed using a Cu(OH)Cl·TMEDA complex as a catalyst. acs.orgacs.org This method allows for the reaction to proceed under an oxygen atmosphere, with air being a readily available and sustainable oxidant. acs.org

Another innovative approach involves a two-phase oxidative coupling of 2-naphthols suspended in aqueous Fe³⁺ solutions. units.it This method is not only convenient and economical but also applicable to large-scale synthesis, offering yields of 91-95%. units.it The reaction is believed to occur at the surface of the crystalline 2-naphthols through a solid-liquid process. units.it

Enantioselective synthesis, which produces specific stereoisomers of the molecule, is crucial for its application in asymmetric catalysis. mdpi.comnih.gov Researchers have achieved this through the use of chiral catalysts, such as those prepared from proline-derived diamines and cuprous chloride, leading to good enantioselectivities. acs.orgacs.org Iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols has also been reported, yielding enantioenriched BINOL derivatives with good yields. mdpi.com

| Method | Catalyst/Reagent | Key Features | Reference |

| Aerobic Oxidative Coupling | Cu(OH)Cl·TMEDA | Uses oxygen as a sustainable oxidant. | acs.orgacs.org |

| Two-Phase Oxidative Coupling | Aqueous Fe³⁺ solution | Convenient, economical, high yields (91-95%). | units.it |

| Enantioselective Oxidative Coupling | Chiral diamine·copper complexes | Produces specific stereoisomers with good enantioselectivity. | acs.orgacs.org |

| Iron-Catalyzed Asymmetric Coupling | Fe(ClO₄)₂ and bisquinolyldiamine ligand | Good yields and moderate enantioselectivities. | mdpi.com |

Exploration of Advanced Catalytic Systems

The axially chiral nature of this compound and its derivatives makes them highly valuable as ligands in transition-metal catalyzed asymmetric synthesis. wikipedia.org Future research is geared towards exploring more advanced and efficient catalytic systems.

One area of exploration is the use of novel metal complexes. Chiral diphosphine oxide-iron(II) complexes have been successfully used for the enantioselective oxidative coupling of 2-naphthol derivatives. rsc.org These catalysts, in the presence of an oxidant like t-butyl hydroperoxide, can produce optically active 1,1'-bi-2-naphthol (B31242) derivatives in high yields. rsc.org

Gold-catalyzed atroposelective synthesis represents another frontier. nih.govresearchgate.net A highly enantioselective synthesis of 1,1'-binaphthalene-2,3'-diols has been achieved using TADDOL-derived α-cationic phosphonites as ancillary ligands with gold catalysts. nih.govresearchgate.net This method demonstrates the potential for creating new chiral phosphine (B1218219) ligands. nih.govresearchgate.net

The development of organocatalysts also presents a significant opportunity. mdpi.com N-heterocyclic carbenes and (S)-pyrrolidinyl-tetrazole have been used as catalysts in the kinetic resolution and intramolecular aldol (B89426) condensation of BINOL derivatives, respectively, achieving high enantioselectivity. mdpi.com

| Catalytic System | Application | Key Advantages | Reference |

| Chiral diphosphine oxide–iron(II) complexes | Enantioselective oxidative coupling of 2-naphthols | High yields of optically active products. | rsc.org |

| Gold catalysts with TADDOL-derived phosphonites | Atroposelective synthesis of binaphthols | High enantioselectivity (up to 97% ee). | nih.govresearchgate.net |

| Organocatalysts (e.g., N-heterocyclic carbenes) | Kinetic resolution and asymmetric synthesis | Metal-free, high enantioselectivity. | mdpi.com |

Integration into Hybrid Organic-Inorganic Materials with Tailored Functionalities

The integration of this compound into hybrid organic-inorganic materials is an emerging field with the potential to create materials with unique and tailored properties. These materials can find applications in areas such as photovoltaics, electronics, and catalysis. researchgate.netrsc.orgrsc.org

One approach is the development of metal-organic frameworks (MOFs). mdpi.comccspublishing.org.cn MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com While direct incorporation of this compound into MOF structures is an area for future exploration, the principles of MOF design using similar bidentate and V-shaped ligands offer a roadmap. mdpi.com Such materials could exhibit interesting properties for gas storage, separation, and heterogeneous catalysis. ccspublishing.org.cn

Another avenue is the creation of hybrid perovskites. rsc.orgrsc.org While much of the research in this area has focused on lead-based materials, there is a growing interest in lead-free alternatives. rsc.org The incorporation of chiral organic cations derived from binaphthol derivatives into perovskite structures could lead to novel materials with interesting photophysical and electronic properties.

Furthermore, novel organic molecules based on a central 1,1'-binaphthalene-2,2'-diol core have been designed and synthesized for potential use as photoelectrical materials. researchgate.net These molecules, functionalized with units like thiophene, exhibit strong fluorescence and are promising candidates for light-emitting materials in organic light-emitting diodes (OLEDs). researchgate.net

Discovery of New Sensing Modalities and Biosensing Applications

The unique fluorescence properties and chiral recognition capabilities of this compound derivatives make them excellent candidates for the development of advanced sensors. acs.orgresearchgate.netresearchgate.netnih.gov

Enantioselective fluorescent sensors are a key area of research. acs.org These sensors can determine the enantiomeric composition of chiral compounds in real-time with high sensitivity. acs.org For example, a BINOL derivative functionalized with chiral amino alcohol units has been shown to exhibit a 950-fold fluorescence enhancement in the presence of one enantiomer of mandelic acid compared to the other. acs.org The development of pseudoenantiomeric sensor pairs, created by mixing sensors with opposite chiral configurations, allows for the determination of both the concentration and enantiomeric composition of a substrate in a single measurement. acs.org

These sensors have been developed for the recognition of a variety of molecules, including:

Chiral amino alcohols acs.org

α-hydroxycarboxylic acids acs.org

Amino acid derivatives acs.org

Metal ions like thorium nih.gov

Specific amino acids like D- and L-phenylalanine nih.gov

The sensitivity of these fluorescent sensors can be further amplified by incorporating them into dendritic structures. The light-harvesting effect of these dendrimers leads to a significant increase in the fluorescence response. acs.org

| Sensor Type | Target Analyte | Principle of Operation | Reference |

| Enantioselective Fluorescent Sensor | Chiral amino alcohols, α-hydroxycarboxylic acids | Enantioselective fluorescence enhancement or quenching. | acs.org |

| Fluorescent Sensor | Thorium ion | Fluorescence quenching upon coordination. | nih.gov |

| Chiral Fluorescent Sensor | D- and L-phenylalanine | Enantioselective fluorescence enhancement. | nih.gov |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Nanotechnology

The future of this compound research lies at the intersection of chemistry, materials science, and nanotechnology. This interdisciplinary approach will unlock new applications and fundamental understanding of this versatile molecule.

In materials science, the focus will be on creating novel functional materials. This includes the development of chiral covalent organic cages from BINOL derivatives, which have defined cavities and can be used for molecular recognition and encapsulation. The regioselective substitution of the BINOL framework allows for the construction of a vast array of derivatives with fascinating structures and properties.

From a nanotechnology perspective, the self-assembly of binaphthol derivatives into well-defined nanostructures is a promising area. These nanostructures could have applications in chiral catalysis, sensing, and optoelectronics. The ability to control the assembly process at the nanoscale will be crucial for tailoring the properties of the resulting materials.

The synergy between these fields will be essential for translating the fundamental chemical properties of this compound into practical applications. For instance, the development of new synthetic methods in chemistry will provide the building blocks for materials scientists to create novel hybrid materials, which can then be engineered at the nanoscale for specific technological applications.

Q & A

FAQs for Researchers on 2,2'-Binaphthalene-6,6'-diol (BINOL Derivatives)

Basic Questions

Q. How can the regioselectivity of bromination in BINOL derivatives be controlled during synthesis?

- Bromination of BINOL predominantly occurs at the 6,6' positions, but competing 5,5' substitution can occur, leading to regioisomeric mixtures. To minimize side products, reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) must be optimized. For example, electrophilic bromination under kinetic control favors 6,6'-dibromo-BINOL, while thermodynamic conditions may shift selectivity . Post-synthesis purification via column chromatography is critical to isolate the desired isomer due to the formation of solid solutions that resist crystallization .

Q. What methods are recommended for purifying 6,6'-dibromo-BINOL derivatives?

- Due to the formation of solid solutions (mixed crystals of regioisomers), traditional crystallization is ineffective. Instead, silica gel chromatography with gradients of ethyl acetate/hexane is essential to separate regioisomers. Confirmation of purity requires single-crystal X-ray diffraction, which leverages bromine’s high electron density for precise structural determination .

Q. What spectroscopic and analytical techniques are used to characterize BINOL derivatives?

- 1H/13C NMR : Key for identifying substituent positions and confirming regioselectivity. For 6,6'-dibromo-BINOL, diagnostic peaks include δ 8.05 (d, J = 1.8 Hz, 2H, aromatic Br-adjacent protons) and δ 153.1 (C-OH) in 13C NMR .

- X-ray crystallography : Resolves structural ambiguities, such as bond angles (e.g., 68.82° between naphthalene planes in dibromo-BINOL derivatives) .

- Elemental analysis : Validates stoichiometry (e.g., C24H18O6: calcd C 71.64%, found 71.87%) .

| NMR Data for 6,6'-Dibromo-BINOL |

|---|

| 1H NMR (CDCl3) |

| δ 8.05 (d, J = 1.8 Hz, 2H) |

| δ 7.89 (d, J = 8.9 Hz, 2H) |

| 13C NMR (CDCl3) |

| δ 153.1 (C-OH) |

| δ 132.0 (C-Br) |

Advanced Research Questions

Q. How can electronic dissymmetry factor (EDF) spectra enhance chiral analysis compared to conventional circular dichroism (ECD)?

- EDF spectra reveal solvent-dependent chiral interactions undetectable by ECD. For BINOL, EDF peaks emerge in regions where ECD shows only shoulders, highlighting hidden electronic transitions. For example, in polar solvents like DMSO, EDF magnitudes increase due to enhanced solvation effects, providing complementary data to ECD .

| EDF vs. ECD Sensitivity |

|---|

| Solvent |

| ------------- |

| Hexane |

| DMSO |

Q. How does aggregation affect the optical activity of BINOL derivatives?

- Aggregation-induced polarization (AIP) reduces specific rotation in concentrated solutions. For (S)-BINOL, specific rotation decreases by ~90% at 45% water content in THF due to intermolecular interactions disrupting chiral centers. This necessitates dilution to <5% concentration for accurate optical measurements .

Q. What strategies are effective for synthesizing phosphonated BINOL derivatives for asymmetric catalysis?

- Phosphonation at the 6,6' positions involves reacting BINOL with phosphonic acid chlorides under anhydrous conditions. The McKenna reaction (using bromotrimethylsilane) selectively dealkylates phosphonate esters, enabling precise functionalization. This method yields chiral ligands like 2,2′-dihydroxy-1,1′-binaphthalene-6,6′-diyldiphosphonic acid, which enhance enantioselectivity in gold-catalyzed reactions .

Q. How can solvent polarity be exploited to modulate BINOL’s chiral recognition in host-guest systems?

- Polar solvents (e.g., acetonitrile) stabilize charge-transfer complexes, improving enantiomeric discrimination. For example, BINOL-based hosts exhibit higher enantioselectivity (ΔΔG up to 2.3 kcal/mol) in polar media due to strengthened hydrogen bonding and π-π interactions .

Q. What role do BINOL derivatives play in asymmetric catalysis?

- BINOL-derived ligands coordinate metals (e.g., Au(I), Ti(IV)) via hydroxyl and aromatic π-systems, inducing chiral environments. In gold-catalyzed cyclopropanation, 6,6'-bis(methoxymethoxy)-BINOL ligands achieve >95% ee by restricting substrate access to specific catalytic sites .

Methodological Recommendations

- Synthetic Design : Prioritize kinetic control for regioselective bromination; use protective groups (e.g., methoxymethyl) to stabilize hydroxyls during functionalization .

- Data Interpretation : Combine EDF and ECD spectra to resolve overlapping electronic transitions. TD-DFT calculations can predict EDF trends but require solvent-effect corrections .

- Crystallography : Submit crystallographic data to repositories (e.g., CCDC-2295241) for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.